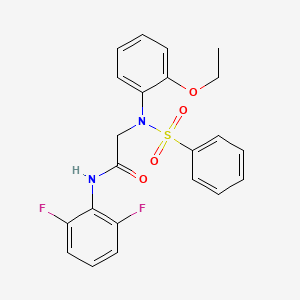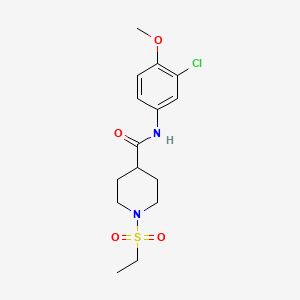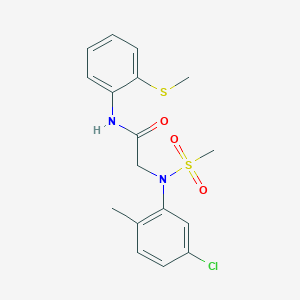![molecular formula C20H18N4OS B4535111 1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B4535111.png)
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Descripción general
Descripción
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through a sulfanyl linkage, often using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-indol-3-yl)-2-(phenylsulfanyl)ethanone: Lacks the dimethyl and triazole groups.
1-(2-methyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone: Contains a single methyl group instead of two.
1-(1H-indol-3-yl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Lacks the phenyl group on the triazole ring.
Uniqueness
1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the presence of both dimethyl groups on the indole ring and the phenyl-substituted triazole ring. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-18(15-10-6-7-11-16(15)24(13)2)17(25)12-26-20-21-19(22-23-20)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIMDXPPYEYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4535040.png)
![N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4535048.png)

![2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid](/img/structure/B4535055.png)
![N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide](/img/structure/B4535062.png)
![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B4535065.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4535075.png)
![1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4535083.png)

![5-{[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4535091.png)
![N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4535099.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4535104.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4535128.png)
